![molecular formula C21H25ClN2O3S B6482919 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 941955-53-9](/img/structure/B6482919.png)
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
“2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1828470-05-8 . It has a molecular weight of 302.82 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN2O2S/c14-11-4-6-13 (7-5-11)19 (17,18)16-10-2-1-3-12 (16)8-9-15/h4-7,12H,1-3,8-10,15H2 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.82 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Piperidine Derivatives
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Synthesis of Arylsulfonylindole
The compound can be synthesized starting from commercial indole . The synthesis involves an aza-Michael addition reaction, with 2-pyridylpiperazine . This process is part of the broader field of research into the synthesis of arylsulfonylindole compounds .
Chlorosulfonation of Benzene
The compound involves the chlorosulfonation of benzene . The benzene reacts with chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid . This reaction is part of the broader field of research into the mechanism of chlorosulfonation of benzene .
ASTM F2267 Models Validation
The compound is associated with the ASTM F2267 standard . This standard test method is used to evaluate the performance of non-biologic intervertebral body fusion devices . The compound is used in models to predict the subsidence of various porous 3D-printed titanium intervertebral body fusion devices based on implant geometry and standard material properties .
Subsidence of Intervertebral Body Fusion Devices
The compound is used in the testing of intervertebral body fusion devices . The ASTM F2267 describes a static axial compression test method to evaluate and compare the load-induced subsidence behavior among a variety of non-biologic intervertebral body fusion devices specific to the cervical, thoracic, and lumbar areas of the human spine .
Axial Compressive Subsidence Testing
The compound is used in axial compressive subsidence testing . This test method specifies the materials and methods for the axial compressive subsidence testing of non-biologic intervertebral body fusion devices .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide”, is an important task of modern organic chemistry.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-5-7-17(8-6-16)15-23-21(25)14-19-4-2-3-13-24(19)28(26,27)20-11-9-18(22)10-12-20/h5-12,19H,2-4,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRZFCOBBPPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamide |
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